![molecular formula C19H21N3O6S2 B2533200 ethyl 3-carbamoyl-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 896368-91-5](/img/structure/B2533200.png)
ethyl 3-carbamoyl-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Description
Ethyl 3-carbamoyl-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C19H21N3O6S2 and its molecular weight is 451.51. The purity is usually 95%.
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Biological Activity
Ethyl 3-carbamoyl-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with potential biological activities. This article aims to summarize its biological activity based on available literature, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H20N4O4S
- Molecular Weight : 396.44 g/mol
The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological properties. The presence of a methylsulfonyl group and a carbamoyl moiety enhances its pharmacological potential.
Antiviral Activity
Recent studies have indicated that compounds with structural similarities to ethyl 3-carbamoyl derivatives exhibit significant antiviral properties. For instance, benzothiazolyl-pyridine hybrids demonstrated notable activity against H5N1 and SARS-CoV-2 viruses. These compounds achieved high inhibition percentages (up to 93%) at specific concentrations, suggesting that similar thieno[2,3-c]pyridine derivatives may also possess antiviral efficacy .
The mechanism of action for compounds in this class often involves the inhibition of viral replication and interference with viral entry into host cells. For example, certain derivatives have been shown to inhibit key viral proteases and other enzymes critical for viral lifecycle progression. This suggests that ethyl 3-carbamoyl derivatives might act through comparable pathways.
Study on Related Compounds
A study examining the biological profiles of related thieno[2,3-c]pyridine derivatives found that they exhibited moderate to strong acyl-ACP thioesterase inhibition. This was correlated with herbicidal activity against various weeds, indicating potential agricultural applications alongside medicinal uses .
In Vivo Efficacy
In vivo studies are crucial for understanding the therapeutic potential of ethyl 3-carbamoyl derivatives. While specific data on this compound is limited, related compounds have shown promising results in animal models for various diseases, including cancer and viral infections.
Data Table: Comparative Biological Activity
Properties
IUPAC Name |
ethyl 3-carbamoyl-2-[(2-methylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S2/c1-3-28-19(25)22-9-8-11-13(10-22)29-18(15(11)16(20)23)21-17(24)12-6-4-5-7-14(12)30(2,26)27/h4-7H,3,8-10H2,1-2H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSCZVHCIIFBAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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